molecular formula C22H30N4O5S B2922651 N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide CAS No. 688053-55-6

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No. B2922651
CAS RN: 688053-55-6
M. Wt: 462.57
InChI Key: RDSWVERNYVXGGK-UHFFFAOYSA-N
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Description

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a useful research compound. Its molecular formula is C22H30N4O5S and its molecular weight is 462.57. The purity is usually 95%.
BenchChem offers high-quality N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antineoplastic Activity

This compound has been studied for its potential antineoplastic properties, which could make it valuable in the development of new cancer therapies. The structure of the compound suggests that it may interfere with cell division and growth, which is crucial in stopping the proliferation of cancer cells .

Monoamine Oxidase Inhibition

Research indicates that derivatives of this compound may exhibit antimonoamineoxidase activity. This implies potential applications in treating psychiatric disorders such as depression, where monoamine oxidase inhibitors play a significant role in managing symptoms by affecting neurotransmitter levels .

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, making it a versatile starting material in synthetic chemistry. Researchers can potentially use it to synthesize a wide range of spiro-compounds with different therapeutic properties .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves the reaction of 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride with 3-morpholinopropylamine in the presence of a base to form the desired product.", "Starting Materials": [ "6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride", "3-morpholinopropylamine", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanoyl chloride in anhydrous solvent (e.g. dichloromethane, chloroform).", "Step 2: Add a base (e.g. triethylamine, sodium hydroxide) to the solution and stir for 10-15 minutes at room temperature.", "Step 3: Add 3-morpholinopropylamine to the solution and stir for 12-24 hours at room temperature.", "Step 4: Quench the reaction by adding water and extract the product with an organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 5: Purify the product by column chromatography or recrystallization." ] }

CAS RN

688053-55-6

Product Name

N-(3-morpholinopropyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Molecular Formula

C22H30N4O5S

Molecular Weight

462.57

IUPAC Name

N-(3-morpholin-4-ylpropyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C22H30N4O5S/c27-20(23-6-4-7-25-9-11-29-12-10-25)5-2-1-3-8-26-21(28)16-13-18-19(31-15-30-18)14-17(16)24-22(26)32/h13-14H,1-12,15H2,(H,23,27)(H,24,32)

InChI Key

RDSWVERNYVXGGK-UHFFFAOYSA-N

SMILES

C1COCCN1CCCNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4

solubility

not available

Origin of Product

United States

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